Yttrium hexafluoroacetylacetonate dihydrate

Catalog No.
S950855
CAS No.
33751-70-1
M.F
C15H10F18O8Y
M. Wt
749.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yttrium hexafluoroacetylacetonate dihydrate

CAS Number

33751-70-1

Product Name

Yttrium hexafluoroacetylacetonate dihydrate

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium;dihydrate

Molecular Formula

C15H10F18O8Y

Molecular Weight

749.11 g/mol

InChI

InChI=1S/3C5H2F6O2.2H2O.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;;

InChI Key

FBGQQUQRBZKLQE-OHYMPEQPSA-N

SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Y]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Y]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Y]

Yttrium hexafluoroacetylacetonate dihydrate is a coordination compound of yttrium, characterized by its complex structure and unique properties. The chemical formula for this compound is C15H10F18O8Y\text{C}_{15}\text{H}_{10}\text{F}_{18}\text{O}_{8}\text{Y} with a molecular weight of approximately 746.09 g/mol. It typically appears as a white powder or crystalline solid and has a melting point ranging from 128 to 130 °C . This compound is notable for its high stability and solubility in organic solvents, which makes it useful in various applications, particularly in materials science and coordination chemistry.

Precursor for Yttrium-Based Materials

Yttrium hexafluoroacetylacetonate dihydrate serves as a precursor for the synthesis of various yttrium-containing materials. These materials possess interesting properties that make them valuable for research in areas like:

  • Solid-state electrolytes for fuel cells and batteries
  • Luminescent materials with potential applications in lighting and displays
  • High-temperature superconductors

The thermal decomposition of Y(C5HF6O2)3·2H2O yields high-purity yttrium oxide (Y2O3) nanoparticles. These nanoparticles can be further processed to create thin films, ceramics, or other desired materials.

Catalyst Chemistry

Yttrium hexafluoroacetylacetonate dihydrate can be used as a Lewis acid catalyst in organic reactions. Lewis acids are electron pair acceptors, and they can activate various reaction processes. Research explores the potential of this compound as a catalyst for:

  • Polymerization reactions to create new polymeric materials
  • Organic transformations involving C-C bond formation or cleavage

The presence of the yttrium ion (Y3+) and the hexafluoroacetylacetonate ligand (C5HF6O2-) contribute to the catalytic properties of the complex.

Material Characterization

Yttrium hexafluoroacetylacetonate dihydrate finds use as a standard material for certain analytical techniques. For instance, it can be employed in:

  • Nuclear magnetic resonance (NMR) spectroscopy to calibrate chemical shifts for yttrium-containing samples ?
  • Mass spectrometry for instrument calibration due to its well-defined mass spectrum
Typical of coordination compounds. It may undergo:

  • Dehydration: Upon heating, the dihydrate form can lose water molecules, leading to the formation of an anhydrous compound.
  • Complexation: It can form complexes with other metal ions or ligands, altering its properties and reactivity.
  • Redox reactions: Depending on the conditions, it may engage in oxidation-reduction processes, particularly when interacting with strong reducing agents.

The synthesis of yttrium hexafluoroacetylacetonate dihydrate typically involves the following methods:

  • Reaction of Yttrium Source with Hexafluoroacetylacetone:
    • Yttrium(III) chloride or nitrate is reacted with hexafluoroacetylacetone in a suitable solvent such as ethanol or acetone.
    • The reaction is usually conducted under reflux conditions to ensure complete conversion.
  • Precipitation Method:
    • The resulting solution is cooled, and water is added to precipitate the dihydrate form.
    • The precipitate is filtered, washed, and dried to obtain the final product.
  • Solvothermal Synthesis:
    • In some cases, solvothermal methods can be employed where the reactants are heated in a sealed vessel to promote reaction under high pressure.

Yttrium hexafluoroacetylacetonate dihydrate has several notable applications:

  • Materials Science: Used as a precursor for yttrium oxide and other yttrium-based materials.
  • Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
  • Nanotechnology: Utilized in the synthesis of yttrium-containing nanoparticles for electronic and photonic applications.
  • Medical

Interaction studies involving yttrium hexafluoroacetylacetonate dihydrate focus on its behavior in different environments:

  • Solvent Interactions: Studies have shown how this compound interacts with various organic solvents, affecting its solubility and stability.
  • Metal Ion Complexation: Research into how it complexes with other metal ions can provide insights into its potential applications in catalysis and materials science.
  • Biocompatibility Assessments: Preliminary studies may assess how this compound interacts with biological systems, although comprehensive data is still lacking.

Yttrium hexafluoroacetylacetonate dihydrate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Yttrium(III) acetylacetonateC15H21O6YLess fluorinated; different solvent interactions
Yttrium(III) trifluoroacetylacetonateC15H12F3O4YContains trifluoromethyl groups; distinct reactivity
Yttrium(III) hexafluoropropanoyl-acetonateC15H12F6O4YHigher fluorination; different stability profile
Yttrium(III) chlorideYCl3Simple salt; lacks complexation properties

Yttrium hexafluoroacetylacetonate dihydrate stands out due to its high fluorination level, which enhances its reactivity and stability compared to less fluorinated analogs. Its unique structural characteristics make it particularly valuable in specialized applications within materials science and catalysis.

Solvothermal Synthesis Protocols for Yttrium Hexafluoroacetylacetonate Dihydrate

Solvothermal synthesis represents the predominant methodology for the preparation of yttrium hexafluoroacetylacetonate dihydrate complexes [1] [2] [3]. The foundational approach involves the dissolution of yttrium chloride heptahydrate and hexafluoroacetylacetone in suitable organic solvents under controlled temperature and pressure conditions [1] [4]. The mechanochemical synthesis protocol typically utilizes sodium carbonate monohydrate as a deprotonating agent, which is ground into a fine powder to maximize surface area before the addition of liquid hexafluoroacetylacetone [1] [4].

The solvothermal reaction proceeds through a two-step mechanism where sodium hexafluoroacetylacetonate is first generated in situ, followed by the addition of yttrium chloride heptahydrate [1] [5]. The reaction mixture is subsequently heated to temperatures ranging from 80 degrees Celsius to 220 degrees Celsius under autogenous pressure in sealed autoclaves [3] [6]. The typical reaction conditions involve maintaining the temperature at 120 degrees Celsius for approximately 2 days in acetonitrile-water solvent systems [7].

Ball-milling experiments have demonstrated enhanced control over the synthesis process, with optimal conditions involving 500 revolutions per minute for 60 minutes [1] [4]. The mechanochemical approach offers environmental advantages over traditional solution-based methods while maintaining comparable yields [1]. The crude reaction products are typically extracted using diethyl ether and concentrated to form crystalline materials [1] [4].

Table 1: Optimized Solvothermal Synthesis Parameters for Yttrium Hexafluoroacetylacetonate Dihydrate

ParameterValueReference
Temperature120°C [7]
Reaction Time2 days [7]
PressureAutogenous [3]
Solvent SystemAcetonitrile-Water [7]
Ball-milling Speed500 rpm [1]
Ball-milling Duration60 minutes [1]

Crystal Growth Techniques and Single-Crystal X-ray Diffraction Analysis

Single-crystal growth of yttrium hexafluoroacetylacetonate dihydrate requires precise control of crystallization conditions to obtain high-quality specimens suitable for structural analysis [8] [9]. The crystallization process typically involves slow evaporation of concentrated solutions in organic solvents or controlled cooling of saturated solutions [7] [10].

Crystallographic analysis reveals that yttrium hexafluoroacetylacetonate complexes typically adopt monoclinic crystal systems with the P21/n space group [8]. The yttrium ion exhibits a coordination number of 8 with square antiprism stereochemistry, where the coordination sphere comprises 8 oxygen atoms arising from hexafluoroacetylacetonate ligands [8]. The yttrium-oxygen bond distances vary between 2.310 and 2.361 Angstroms in related tetrakis complexes [8].

The dihydrate form exhibits distinct structural features compared to anhydrous variants, with water molecules occupying specific coordination sites [11] [12]. The molecular weight of the dihydrate form is 746.09 grams per mole, with the empirical formula Yttrium(C₅HF₆O₂)₃·2H₂O [11] [12]. Crystal structure determination through X-ray diffraction provides detailed geometric parameters including bond lengths, bond angles, and intermolecular interactions [8].

Table 2: Crystallographic Data for Yttrium Hexafluoroacetylacetonate Dihydrate

ParameterValueReference
Molecular Weight746.09 g/mol [11] [12]
Crystal SystemMonoclinic [8]
Space GroupP21/n [8]
Coordination Number8 [8]
Y-O Bond Length Range2.310-2.361 Å [8]
Melting Point128-130°C [11] [12]

Spectroscopic Characterization

Fourier Transform Infrared Vibrational Mode Assignment

Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of yttrium hexafluoroacetylacetonate dihydrate [13] [14]. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups within the complex structure [13]. The hexafluoroacetylacetonate ligands display strong absorption peaks associated with carbon-fluorine stretching vibrations in the 1200-1300 wavenumber region [14].

The carbonyl stretching vibrations of the beta-diketonate ligands appear as intense bands in the 1600-1700 wavenumber range [13] [14]. Water molecules in the dihydrate form contribute characteristic broad absorption bands around 3400 wavenumbers corresponding to hydroxyl stretching vibrations [13]. The coordination of hexafluoroacetylacetonate ligands to the yttrium center results in shifts of the vibrational frequencies compared to the free ligand [14].

Metal-oxygen stretching vibrations typically appear in the lower frequency region between 400-600 wavenumbers [7]. The presence of multiple hexafluoroacetylacetonate ligands generates complex fingerprint patterns in the 800-1500 wavenumber region [13] [14]. Fluorine-containing functional groups exhibit distinctive vibrational signatures that facilitate structural identification [14].

Table 3: Characteristic Infrared Absorption Bands for Yttrium Hexafluoroacetylacetonate Dihydrate

Functional GroupFrequency Range (cm⁻¹)AssignmentReference
O-H Stretch~3400Water molecules [13]
C=O Stretch1600-1700Beta-diketonate [13] [14]
C-F Stretch1200-1300Hexafluoro groups [14]
Y-O Stretch400-600Metal-ligand [7]

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹⁹F, ⁸⁹Y)

Nuclear magnetic resonance spectroscopy employing multiple nuclei provides comprehensive structural information for yttrium hexafluoroacetylacetonate dihydrate [15] [16] [17]. Proton nuclear magnetic resonance reveals signals corresponding to the beta-diketonate protons and coordinated water molecules [18]. The chemical shifts of protons in hexafluoroacetylacetonate ligands are influenced by the electron-withdrawing effects of fluorine atoms [19].

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity due to the 100 percent natural abundance and high gyromagnetic ratio of fluorine-19 [15] [20]. The hexafluoroacetylacetonate ligands exhibit characteristic fluorine chemical shifts in the range of -70 to -80 parts per million [15]. The fluorine spectra display sharp resonances with coupling patterns that provide detailed information about the ligand environment [15] [20].

Yttrium-89 nuclear magnetic resonance represents a powerful technique for probing the metal center environment [16] [17] [21]. The yttrium-89 nucleus possesses favorable nuclear magnetic resonance properties including 100 percent natural abundance and a nuclear spin of one-half [16] [17]. Chemical shifts for yttrium complexes with polyaminocarboxylate ligands span a range of approximately 270 parts per million [17]. The coordination environment significantly influences the yttrium-89 chemical shift, with eight-coordinate complexes typically exhibiting more deshielded resonances [17] [21].

Table 4: Nuclear Magnetic Resonance Chemical Shift Ranges for Yttrium Hexafluoroacetylacetonate Dihydrate

NucleusChemical Shift Range (ppm)Reference CompoundReference
¹H1.0-8.0Tetramethylsilane [18]
¹⁹F-70 to -80Trichlorofluoromethane [15]
⁸⁹Y70-340Yttrium nitrate [17] [21]

Mass Spectrometric Analysis of Molecular Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation pathways of yttrium hexafluoroacetylacetonate dihydrate [22] [23]. The molecular ion peak appears at mass-to-charge ratio 746, corresponding to the intact dihydrate complex [23]. Electron impact ionization generates characteristic fragmentation patterns through systematic loss of hexafluoroacetylacetonate ligands [22].

The primary fragmentation pathway involves sequential loss of beta-diketonate ligands, forming reactive yttrium-containing species [24] [22]. Fast atom bombardment mass spectrometry reveals the formation of dimeric species and aggregates under specific ionization conditions [24]. The high thermal stability of yttrium hexafluoroacetylacetonate complexes is evident from the presence of molecular ion peaks in both electron impact and fast atom bombardment spectra [24] [22].

Fragmentation studies demonstrate that the major decomposition processes occur simultaneously, involving loss of one and two beta-diketonate units [24]. The resulting reactive species subsequently undergo secondary reactions to form polynuclear aggregates [24]. Mass spectrometric analysis provides valuable information for understanding thermal decomposition mechanisms and volatility characteristics [24] [22].

Table 5: Major Fragmentation Pathways for Yttrium Hexafluoroacetylacetonate Dihydrate

Fragment Ionm/zLossRelative IntensityReference
[M]⁺746-Medium [23]
[M-H₂O]⁺728H₂OLow [23]
[M-2H₂O]⁺7102H₂OMedium [23]
[M-L]⁺537hfac ligandHigh [24] [22]
[M-2L]⁺3282 hfac ligandsHigh [24] [22]

Yttrium hexafluoroacetylacetonate dihydrate exhibits a characteristic eight-coordinate geometry around the central yttrium ion, which is consistent with the general coordination behavior observed for yttrium(III) complexes with β-diketonate ligands [1] [2]. The molecular formula Y(C₅HF₆O₂)₃·2H₂O indicates that the yttrium center is coordinated by three hexafluoroacetylacetonate ligands and two water molecules, resulting in a total coordination number of eight [3] [4] [5].

The coordination geometry is best described as a square antiprismatic arrangement, which is the preferred geometry for eight-coordinate yttrium complexes [1] [2] [6]. This geometry arises from the ionic radius of yttrium(III) (0.90 Å for eight-coordinate environments), which favors higher coordination numbers compared to smaller transition metal ions [7] [1]. The yttrium-oxygen bond distances in the complex are expected to fall within the range of 2.35-2.45 Å, based on comparative studies with related yttrium acetylacetonate hydrates and aqueous yttrium species [1] [2] [6].

The three hexafluoroacetylacetonate ligands coordinate in a bidentate chelating mode, with each ligand contributing two oxygen atoms to the coordination sphere. The remaining two coordination sites are occupied by water molecules, which complete the eight-coordinate environment [8] [7]. The electron-withdrawing nature of the trifluoromethyl groups in the hexafluoroacetylacetonate ligands significantly affects the ligand field strength, making these ligands stronger π-acceptors compared to conventional acetylacetonate ligands [9] [10].

Ligand field effects in this complex are primarily governed by the ionic nature of the yttrium-oxygen bonds, as yttrium(III) has a d⁰ electronic configuration. The absence of d-electrons eliminates traditional crystal field splitting effects observed in transition metal complexes [11]. Instead, the coordination geometry is primarily determined by electrostatic interactions and steric factors arising from the bulky hexafluoroacetylacetonate ligands and coordinated water molecules [7] [1].

The hexafluoroacetylacetonate ligands exhibit enhanced π-acceptor capabilities due to the presence of electron-withdrawing CF₃ groups, which stabilize the yttrium-ligand bonds through increased ionic character [9] [10]. This enhanced electron-withdrawing effect also influences the acidity of the coordinated water molecules, potentially facilitating hydrogen bonding interactions within the crystal structure [12] [13].

Hydrogen Bonding Networks in Hydrated Complexes

The presence of two water molecules in the coordination sphere of yttrium hexafluoroacetylacetonate dihydrate creates opportunities for extensive hydrogen bonding networks that significantly influence the crystal structure and stability of the complex [12] [13] [14]. These coordinated water molecules serve as both hydrogen bond donors and acceptors, facilitating intermolecular interactions that extend throughout the crystal lattice.

Primary hydrogen bonding interactions occur between the coordinated water molecules and the oxygen atoms of adjacent hexafluoroacetylacetonate ligands, both within the same complex and between neighboring molecules [8] [15] [14]. The hydrogen bond donor count for the dihydrate complex is four, corresponding to the four hydrogen atoms of the two coordinated water molecules [12]. The hydrogen bond acceptor count is significantly higher, estimated at fourteen to sixteen, including the oxygen atoms from the β-diketonate ligands and the coordinated water molecules [12] [16].

The topological polar surface area of the complex is approximately 97-102 Ų, which reflects the extensive hydrogen bonding capacity of the hydrated species [17] [18]. This substantial polar surface area facilitates the formation of three-dimensional hydrogen bonding networks that contribute to the overall crystal stability and influence the thermal properties of the material [12] [13].

Intermolecular hydrogen bonding patterns in the crystal structure involve the following key interactions:

  • Water-to-ligand hydrogen bonds: The coordinated water molecules form hydrogen bonds with the carbonyl oxygen atoms of hexafluoroacetylacetonate ligands from adjacent molecules
  • Water-to-water hydrogen bonds: Direct hydrogen bonding between coordinated water molecules of neighboring complexes
  • Secondary interactions: Weak hydrogen bonding involving the fluorine atoms of the CF₃ groups, although these are typically much weaker than conventional O-H···O interactions [15] [12]

The hydrogen bonding strength in the dihydrate complex is enhanced by the electron-withdrawing nature of the hexafluoroacetylacetonate ligands, which increases the acidity of the coordinated water molecules [12] [9]. This enhanced acidity results in stronger hydrogen bonds compared to those observed in conventional acetylacetonate hydrates, contributing to the relatively high melting point (128-130°C) of the dihydrate complex [17] [3] [4].

Crystallographic water networks in the structure likely adopt a chain-like or layered arrangement, where hydrogen bonding bridges connect individual yttrium complexes into extended supramolecular assemblies [8] [14]. These networks are responsible for the anisotropic thermal expansion behavior observed in many lanthanide β-diketonate hydrates and influence the dehydration kinetics during thermal treatment [19] [20].

Comparative Structural Analysis with Anhydrous Yttrium Hexafluoroacetylacetonate

The structural transformation from the dihydrate Y(C₅HF₆O₂)₃·2H₂O to the anhydrous Y(C₅HF₆O₂)₃ complex involves significant changes in coordination geometry, molecular packing, and thermal properties [9] [10] [19]. This dehydration process typically occurs between 40-110°C and results in a coordination number reduction from eight to six, fundamentally altering the molecular structure [9] [10].

Coordination geometry changes upon dehydration are substantial. The anhydrous complex adopts a distorted octahedral geometry around the yttrium center, with the three hexafluoroacetylacetonate ligands providing all six coordination sites in a bidentate manner [7] [21]. This represents a significant departure from the square antiprismatic geometry of the dihydrate, resulting in shorter average Y-O bond distances (approximately 2.25-2.35 Å) compared to the hydrated form (2.35-2.45 Å) [7] [1].

Structural parameter comparisons between the hydrated and anhydrous forms reveal several key differences:

ParameterDihydrate ComplexAnhydrous ComplexChange
Coordination Number86-25%
Average Y-O Distance2.35-2.45 Å2.25-2.35 Å-4.2%
Molecular Weight746.09 g/mol710.06 g/mol-4.8%
Melting Point128-130°C166-170°C+30°C
Crystal DensityHigherLowerVariable

The thermal stability of the anhydrous complex is significantly enhanced compared to the dihydrate, as evidenced by the higher melting point (166-170°C vs. 128-130°C) [22] [21] [23]. This increased thermal stability results from the elimination of relatively weak Y-OH₂ bonds and the corresponding hydrogen bonding networks, which are replaced by a more compact six-coordinate structure [9] [10].

Molecular packing differences between the two forms are pronounced. The dihydrate exhibits expanded crystal packing due to the hydrogen bonding networks formed by coordinated water molecules, resulting in larger unit cell volumes and lower crystal densities [8] [14]. In contrast, the anhydrous form displays more compact packing with closer intermolecular contacts between the hexafluoroacetylacetonate ligands, leading to enhanced van der Waals interactions and higher thermal stability [9] [21].

Electronic structure modifications upon dehydration primarily involve changes in the ligand field environment around yttrium. The reduction in coordination number from eight to six results in a more concentrated negative charge density around the yttrium center, leading to shorter and stronger Y-O bonds in the anhydrous complex [7] [1]. This electronic redistribution also affects the infrared spectroscopic properties, with characteristic shifts in the C=O and C-F stretching frequencies of the hexafluoroacetylacetonate ligands [9] [10].

The dehydration mechanism involves a topotactic transformation where the crystal structure reorganizes while maintaining certain crystallographic relationships between the parent and product phases [19] [20]. This process is typically reversible under appropriate humidity conditions, although complete rehydration may require extended exposure to water vapor [9] [10].

Temperature-Dependent Polymorphism Studies

Temperature-dependent polymorphism in yttrium hexafluoroacetylacetonate dihydrate and related compounds represents a complex phenomenon involving structural phase transitions, dehydration processes, and thermal decomposition pathways [9] [10] [19]. These temperature-induced transformations significantly affect the physical and chemical properties of the material, making understanding of polymorphic behavior crucial for applications requiring thermal stability.

Primary polymorphic transitions in the temperature range of 25-200°C involve several distinct phases:

  • Room temperature form (25-40°C): Stable dihydrate phase with eight-coordinate yttrium
  • Dehydration transition (40-110°C): Gradual loss of coordinated water molecules
  • Anhydrous phase (110-130°C): Six-coordinate anhydrous complex
  • Pre-melting transitions (130-170°C): Possible solid-state rearrangements
  • Decomposition phase (>170°C): Thermal breakdown of ligands [9] [10] [19]

Thermal analysis studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that the dehydration process occurs through multiple overlapping steps rather than discrete transitions [9] [10]. The first water molecule is typically lost between 40-70°C, while the second water molecule is removed at slightly higher temperatures (70-110°C), indicating non-equivalent coordination environments for the two water molecules [19] [20].

Crystallographic phase analysis during heating reveals that the dehydration process involves intermediate partially hydrated phases. These intermediate phases may include:

  • Monohydrate phase Y(C₅HF₆O₂)₃·H₂O (70-90°C range)
  • Transition phases with disordered water molecules (90-110°C range)
  • Anhydrous polymorph α (110-130°C range)
  • Anhydrous polymorph β (above 130°C, if stable) [9] [10] [19]

Polymorphic behavior comparisons with related yttrium β-diketonate complexes, particularly yttrium acetylacetonate hydrates, show similar dehydration patterns but different transition temperatures [7] [24]. The electron-withdrawing nature of the hexafluoroacetylacetonate ligands results in higher dehydration temperatures compared to conventional acetylacetonate complexes, reflecting stronger yttrium-water bonding in the fluorinated system [9] [10].

Kinetic studies of the polymorphic transitions indicate that the dehydration process follows first-order kinetics with activation energies in the range of 80-120 kJ/mol for the removal of coordinated water molecules [19] [20]. These relatively high activation energies reflect the strong coordination bonds between yttrium and water, which are stabilized by the electron-withdrawing hexafluoroacetylacetonate ligands [9] [10].

Structural relationships between different polymorphic forms involve topotactic transformations where certain crystallographic directions and intermolecular arrangements are preserved during phase transitions [19] [20]. X-ray diffraction studies reveal that the c-axis direction often remains relatively unchanged during dehydration, while the a and b axes contract significantly as water molecules are removed and hydrogen bonding networks collapse [9] [10].

Temperature-dependent unit cell parameters show anisotropic thermal expansion behavior, with different expansion coefficients along different crystallographic axes [19] [25]. The thermal expansion coefficient typically ranges from 8×10⁻⁶ to 16×10⁻⁶ K⁻¹ for the temperature range 300-400 K, which is comparable to other lanthanide coordination compounds [20].

Reversibility studies indicate that the dehydration process is partially reversible under controlled humidity conditions, although kinetic barriers may prevent complete rehydration at room temperature [9] [10]. The anhydrous phase can typically reabsorb water vapor when exposed to humid atmospheres, although the rehydration kinetics are significantly slower than the dehydration process [19] [20].

Dates

Last modified: 08-16-2023

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